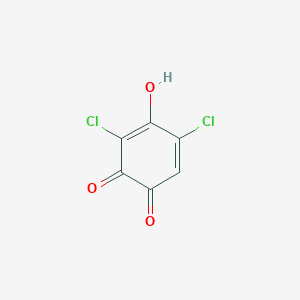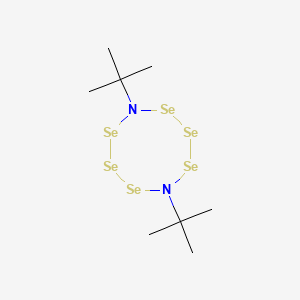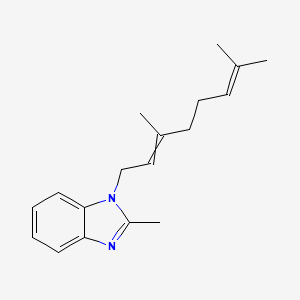![molecular formula C25H28O7 B14360727 [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate CAS No. 92533-47-6](/img/structure/B14360727.png)
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy and phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification reactions where acetic anhydride is used to introduce acetoxy groups. The reaction conditions usually require a catalyst, such as sulfuric acid, and are conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can convert the ketone groups into alcohols.
Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for investigating esterases and other enzymes that hydrolyze ester bonds.
Medicine
Potential applications in medicine include the development of prodrugs. The acetoxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials.
Wirkmechanismus
The mechanism of action of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate involves its interaction with specific molecular targets. The acetoxy groups can be hydrolyzed by esterases, leading to the release of acetic acid and the corresponding alcohol. This hydrolysis can trigger various biochemical pathways, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate apart from similar compounds is its specific arrangement of acetoxy and phenylene groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
92533-47-6 |
|---|---|
Molekularformel |
C25H28O7 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
[4-[3-acetyloxy-7-(4-acetyloxyphenyl)-5-oxoheptyl]phenyl] acetate |
InChI |
InChI=1S/C25H28O7/c1-17(26)30-23-11-5-20(6-12-23)4-10-22(29)16-25(32-19(3)28)15-9-21-7-13-24(14-8-21)31-18(2)27/h5-8,11-14,25H,4,9-10,15-16H2,1-3H3 |
InChI-Schlüssel |
UEABPPIERVPDQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



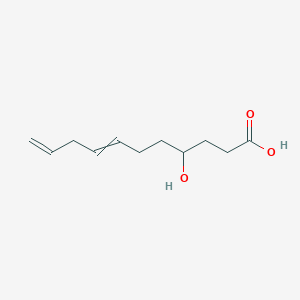
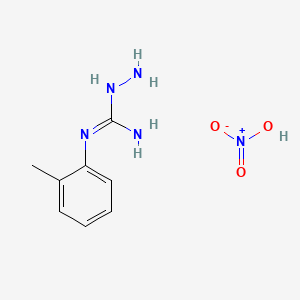
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
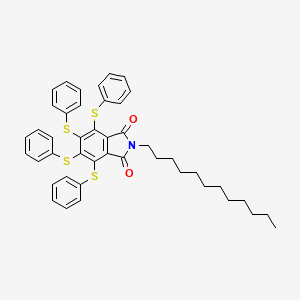
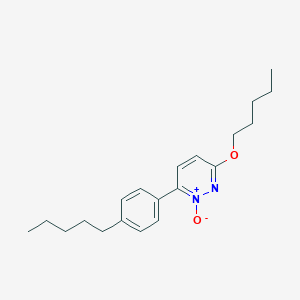
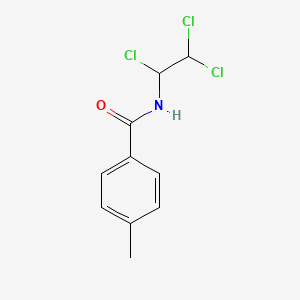
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
